molecular formula C11H13NS2 B13688857 3,3-Di(2-thienyl)-1-propanamine

3,3-Di(2-thienyl)-1-propanamine

Cat. No.: B13688857
M. Wt: 223.4 g/mol
InChI Key: RBXXTFRERAIWSG-UHFFFAOYSA-N
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Description

3,3-Di(2-thienyl)-1-propanamine is an organic compound that features a propanamine backbone substituted with two thienyl groups at the 3-position. This compound is part of a broader class of heteroarylpropylamines, which are known for their significant biological activities, particularly in the central and peripheral nervous systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Di(2-thienyl)-1-propanamine can be achieved through several methods. One common approach involves the nucleophilic ring opening of activated azetidines with electron-rich arenes and heteroarenes under mild conditions, catalyzed by Lewis acids . This method provides high yields and is efficient for producing racemic mixtures of the compound.

Industrial Production Methods

Industrial production of this compound typically involves multi-step processes that ensure high purity and yield. These processes often include the use of palladium-catalyzed hydroaminocarbonylation of geminal disubstituted alkenes and Co-nanoparticle-based catalytic reductive amination of carbonyl compounds .

Chemical Reactions Analysis

Types of Reactions

3,3-Di(2-thienyl)-1-propanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the thienyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted amine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3,3-Di(2-thienyl)-1-propanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Di(2-thienyl)-1-propanamine involves its interaction with specific molecular targets in the nervous system. It acts as an agonist at certain receptor sites, modulating neurotransmitter release and uptake. This modulation affects various neural pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Di(2-thienyl)-1-butanamine
  • 3,3-Di(2-thienyl)-1-pentanamine
  • 3,3-Di(2-thienyl)-1-hexanamine

Uniqueness

3,3-Di(2-thienyl)-1-propanamine is unique due to its specific substitution pattern and the resulting electronic properties. This uniqueness makes it particularly valuable in the synthesis of complex heterocyclic compounds and in applications requiring specific electronic characteristics .

Properties

Molecular Formula

C11H13NS2

Molecular Weight

223.4 g/mol

IUPAC Name

3,3-dithiophen-2-ylpropan-1-amine

InChI

InChI=1S/C11H13NS2/c12-6-5-9(10-3-1-7-13-10)11-4-2-8-14-11/h1-4,7-9H,5-6,12H2

InChI Key

RBXXTFRERAIWSG-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(CCN)C2=CC=CS2

Origin of Product

United States

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